3-Bromo-8-chloroquinolin-4-amine: A Strategic Scaffold for Medicinal Chemistry
3-Bromo-8-chloroquinolin-4-amine: A Strategic Scaffold for Medicinal Chemistry
Topic: 3-Bromo-8-chloroquinolin-4-amine: Chemical Structure, Synthesis, and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-8-chloroquinolin-4-amine (CAS: 1065088-37-0) represents a highly functionalized "privileged structure" in modern drug discovery. As a derivative of the 4-aminoquinoline class—historically significant for antimalarial efficacy (e.g., Chloroquine)—this specific scaffold introduces orthogonal reactivity handles. The C3-bromine atom serves as a gateway for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C8-chlorine atom modulates lipophilicity and metabolic stability without interfering with the primary pharmacophore. This guide details the structural properties, robust synthetic protocols, and strategic applications of this compound in kinase inhibitor design and infectious disease research.
Chemical Structure & Physicochemical Properties[1][2][3]
The molecule features a bicyclic quinoline core substituted at three critical positions. The interplay between the electron-donating amino group at C4 and the electron-withdrawing halogens at C3 and C8 defines its electronic profile.
Structural Analysis
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Core: Quinoline (Benzo[b]pyridine).
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C4-Amine (-NH₂): Acts as a hydrogen bond donor/acceptor, critical for binding in the ATP-binding pocket of kinases (hinge region interaction).
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C3-Bromine (-Br): A sterically significant halogen that fills hydrophobic pockets and serves as a reactive handle for structural elaboration.
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C8-Chlorine (-Cl): Increases lipophilicity (LogP) and blocks metabolic oxidation at the typically labile C8 position.
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C₉H₆BrClN₂ | Stoichiometry for reagent calculations. |
| Molecular Weight | 257.51 g/mol | Fragment-like size, ideal for FBDD (Fragment-Based Drug Discovery). |
| Exact Mass | 255.9403 | Key for HRMS identification. |
| LogP (Predicted) | 2.8 ± 0.4 | Moderate lipophilicity; suggests good membrane permeability. |
| pKa (Base) | ~6.5 - 7.2 (N1-quinoline) | Lower than unsubstituted 4-aminoquinoline (~8.5) due to electron-withdrawing Br/Cl. |
| PSA (Polar Surface Area) | 38.9 Ų | Well within the Veber rules (< 140 Ų) for oral bioavailability. |
| H-Bond Donors | 1 (NH₂) | Critical for ligand-protein interactions. |
| H-Bond Acceptors | 2 (N1, NH₂) | N1 is the primary protonation site. |
Synthetic Methodology: The Modified Gould-Jacobs Route
The most robust synthesis of 3-bromo-8-chloroquinolin-4-amine does not rely on direct halogenation of the amine but rather builds the scaffold stepwise to ensure regioselectivity. The Gould-Jacobs reaction is the industry standard for constructing the quinoline core from anilines.
Retrosynthetic Analysis
The target molecule is disassembled into 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) . The key transformation is the bromination of the 4-hydroxy intermediate, followed by aromatization to the 4-amino species.
Detailed Experimental Protocol
Step 1: Condensation & Cyclization (Gould-Jacobs)
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Reagents: 2-Chloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).
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Procedure: Heat the mixture neat at 110°C for 2 hours. Ethanol is evolved (distill off).
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Cyclization: Add the resulting enamine to boiling diphenyl ether (Dowtherm A) at 250°C. Stir for 30-60 mins.
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Workup: Cool to RT. Dilute with hexane to precipitate 8-chloro-4-hydroxyquinoline-3-carboxylate . Filter and wash.
Step 2: Hydrolysis & Decarboxylation
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Reagents: NaOH (2M, aq).
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Procedure: Reflux the ester in NaOH for 4 hours. Acidify with HCl to precipitate the acid.
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Decarboxylation: Heat the carboxylic acid in diphenyl ether at 250°C until CO₂ evolution ceases.
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Product: 8-Chloroquinolin-4-ol .
Step 3: Regioselective Bromination
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Reagents: 8-Chloroquinolin-4-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq) or Br₂.
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Solvent: Glacial Acetic Acid (AcOH).
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Procedure: Dissolve starting material in warm AcOH. Add NBS portion-wise at 60°C. Stir for 2 hours.
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Mechanism: The 4-hydroxy group activates the C3 position for electrophilic aromatic substitution.
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Product: 3-Bromo-8-chloroquinolin-4-ol .
Step 4: Chlorination (Deoxychlorination)
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Reagents: POCl₃ (Phosphorus oxychloride, excess).
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Procedure: Reflux the 3-bromo-8-chloroquinolin-4-ol in neat POCl₃ for 3 hours.
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Workup: Pour onto ice carefully (exothermic!). Neutralize with NaHCO₃. Extract with DCM.
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Product: 3-Bromo-4,8-dichloroquinoline .
Step 5: Amination (SNAr)
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Reagents: NH₃ (7N in Methanol) or Acetamide/K₂CO₃ (if NH₃ fails).
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Procedure: Heat the dichloro-intermediate with NH₃/MeOH in a sealed pressure tube at 100-120°C for 12 hours.
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Purification: Concentrate and recrystallize from Ethanol/Water.
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Final Product: 3-Bromo-8-chloroquinolin-4-amine .
Synthetic Pathway Diagram
Caption: Step-wise synthesis of 3-Bromo-8-chloroquinolin-4-amine via the Gould-Jacobs reaction and SNAr.
Reactivity & Derivatization Strategy
The 3-bromo-8-chloroquinolin-4-amine scaffold is designed for divergent synthesis . The reactivity difference between the C3-Bromine and C8-Chlorine allows for selective functionalization.[1]
C3-Palladium Cross-Coupling
The C3-Br bond is chemically distinct from the C8-Cl bond. Under standard Pd-catalyzed conditions, the C3-Br reacts preferentially due to the weaker C-Br bond strength compared to C-Cl.
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Suzuki-Miyaura: React with aryl boronic acids to install aromatic rings at C3.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.
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Sonogashira: React with terminal alkynes to install rigid linkers.
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Conditions: Pd(PPh₃)₂Cl₂, CuI, TEA, DMF, RT.
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C4-Amino Functionalization
The exocyclic amine is nucleophilic but less so than an aliphatic amine due to conjugation with the quinoline ring.
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Acylation: Reaction with acid chlorides to form amides (common in kinase inhibitors).
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Reductive Amination: Reaction with aldehydes to form secondary amines.
Reactivity Logic Diagram
Caption: Chemoselective derivatization map.[1][2] Green arrows indicate primary reactivity vectors.
Applications in Drug Discovery[1]
Kinase Inhibition
The 4-aminoquinoline scaffold is an adenine mimetic. In the ATP-binding pocket of protein kinases:
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The N1 and 4-NH₂ form a donor-acceptor motif with the kinase "hinge" region.
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The 3-substituent (Br or derivative) projects into the "gatekeeper" hydrophobic pocket, controlling selectivity.
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The 8-Cl substituent can interact with the solvent front or modulate the pKa to improve intracellular accumulation.
Antimalarial Activity
Building on the legacy of Chloroquine (7-chloro-4-aminoquinoline), the 8-chloro analogs are investigated to overcome resistance. The 3-bromo group prevents metabolic dealkylation often seen at the 3-position in other scaffolds and allows the attachment of "reversal agent" moieties that inhibit the P. falciparum drug efflux pump (PfCRT).
Safety & Handling (SDS Summary)
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Signal Word: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
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Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if possible to prevent slow oxidation of the amine.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
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Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488–1508. Link
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Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[1][3] Bioorganic & Medicinal Chemistry, 23(16), 5098–5119. Link
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BLD Pharm. (n.d.). 3-Bromo-8-chloroquinolin-4-amine Product Page. BLD Pharm Catalog. Link
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Musonda, C. C., et al. (2004). Chloroquine analogues active against chloroquine-resistant Plasmodium falciparum.[4][2] Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. Link
Sources
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
